2-(2,5-Dimethylfuran-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane
Description
2-(2,5-Dimethylfuran-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a spirocyclic framework, which is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and material science.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-13-8-17(14(2)22-13)18(21)20-11-19(12-20)9-16(10-19)15-6-4-3-5-7-15/h3-8,16H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYRPYZSDGAQJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylfuran-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane typically involves multiple steps, starting with the preparation of the 2,5-dimethylfuran-3-carbonyl precursor. This precursor can be synthesized through the reaction of acyloxypropionaldehyde with an acetoacetic ester
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylfuran-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl group can be reduced to alcohols or other reduced forms.
Substitution: The phenyl and azaspiro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield diketones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-(2,5-Dimethylfuran-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: The compound’s stability and functional groups make it a potential scaffold for drug development.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(2,5-Dimethylfuran-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane exerts its effects involves interactions with molecular targets and pathways. The furan ring and spirocyclic structure provide rigidity and stability, allowing the compound to interact with specific enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A simpler furan derivative used as a biofuel and in chemical synthesis.
2-Azaspiro[3.3]heptane: A spirocyclic compound with applications in medicinal chemistry.
Phenyl-substituted spiro compounds: These compounds share structural similarities and are used in various chemical and biological applications.
Uniqueness
2-(2,5-Dimethylfuran-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane is unique due to its combination of a furan ring, spirocyclic structure, and phenyl group. This combination provides a balance of stability, reactivity, and functional diversity, making it a versatile compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
